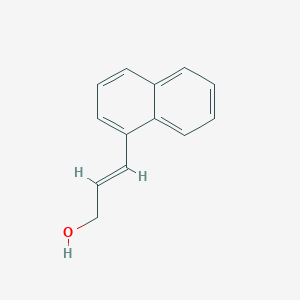

(e)-3-(Naphthalen-1-yl)prop-2-en-1-ol

Description

Contextualization within Allylic Alcohol Chemistry and Naphthalene (B1677914) Derivatives

The study of (E)-3-(Naphthalen-1-yl)prop-2-en-1-ol is situated at the intersection of two significant areas of organic chemistry: allylic alcohols and naphthalene derivatives.

Allylic Alcohols: This class of compounds is characterized by a hydroxyl group attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. britannica.com Allyl alcohol (prop-2-en-1-ol) is the simplest member of this family. wikipedia.org The proximity of the hydroxyl group to the double bond imparts unique reactivity to allylic alcohols, making them versatile intermediates in organic synthesis. wikipedia.org They are precursors to a wide array of compounds, including epoxides, diols, and various esters. wikipedia.org

Naphthalene Derivatives: Naphthalene is a polycyclic aromatic hydrocarbon with the formula C₁₀H₈. wikipedia.org Its derivatives are a broad class of compounds where one or more hydrogen atoms of the naphthalene core are replaced by other functional groups. These derivatives are important in various fields, including the synthesis of dyes, pharmaceuticals, and materials. nih.gov For instance, 1-naphthol, a simple hydroxyl derivative of naphthalene, is a precursor to insecticides and pharmaceuticals. wikipedia.org The electronic properties and steric bulk of the naphthalene moiety can significantly influence the reactivity and properties of the molecules to which it is attached.

The combination of these two structural features in this compound suggests a molecule with a rich and varied chemical profile, blending the reactivity of the allylic alcohol with the aromatic and steric properties of the naphthalene group.

Significance of the (E)-Configured Propenol Moiety in Chemical Research

The stereochemistry of a molecule is crucial as it dictates its three-dimensional shape and, consequently, its interactions with other molecules. The "(E)-" configuration of the propenol moiety in this compound refers to the trans arrangement of the substituents across the double bond. This specific spatial arrangement has several implications:

Steric Effects: The (E)-configuration generally leads to a more linear and less sterically hindered molecule compared to its (Z)- or cis-isomer. This can affect the accessibility of the reactive sites, such as the hydroxyl group and the double bond, influencing the rates and outcomes of chemical reactions.

Electronic Effects: The geometry of the molecule can influence the conjugation between the naphthalene ring and the propenol double bond. This, in turn, can affect the electronic properties of the molecule, such as its UV-visible absorption and fluorescence.

Biological Activity: In the context of medicinal chemistry, the specific stereoisomer of a compound is often critical for its biological activity, as it determines how the molecule fits into the active site of a protein or enzyme.

General Properties and Characteristics

Based on its structure, several properties of this compound can be inferred. The presence of the hydroxyl group suggests that the molecule will be polar and capable of hydrogen bonding. The naphthalene ring imparts a significant nonpolar character, likely making the compound soluble in a range of organic solvents.

| Property Category | Inferred Characteristic |

| Physical State | Likely a solid at room temperature, common for substituted naphthalenes. |

| Solubility | Expected to be soluble in common organic solvents like alcohols, ethers, and chlorinated hydrocarbons. Limited solubility in water is anticipated due to the large hydrocarbon framework. |

| Spectroscopic Features | ¹H NMR: Would show characteristic signals for the aromatic protons of the naphthalene ring, the vinylic protons of the double bond with a large coupling constant indicative of the (E)-geometry, and the protons of the CH₂OH group. ¹³C NMR: Would display distinct signals for the ten carbons of the naphthalene ring and the three carbons of the propenol side chain. IR: A broad absorption band for the O-H stretch of the alcohol and characteristic peaks for the C=C double bond and the aromatic ring would be expected. UV-Vis: Should exhibit strong absorption in the UV region due to the conjugated π-system of the naphthalene ring and the double bond. |

Potential Synthetic Routes

The synthesis of this compound could likely be achieved through established organic chemistry methodologies. A common approach to synthesizing allylic alcohols is the reduction of the corresponding α,β-unsaturated aldehyde or ketone.

A plausible synthetic pathway could involve:

Claisen-Schmidt Condensation: Reacting 1-naphthaldehyde (B104281) with acetaldehyde (B116499) to form (E)-3-(naphthalen-1-yl)propenal.

Selective Reduction: Reducing the resulting α,β-unsaturated aldehyde using a selective reducing agent, such as sodium borohydride (B1222165) (NaBH₄), which would reduce the aldehyde to the primary alcohol without affecting the carbon-carbon double bond.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-naphthalen-1-ylprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-9,14H,10H2/b8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRCHIBWBVZSIY-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for (E)-3-(Naphthalen-1-yl)prop-2-en-1-ol

Direct synthetic methods offer an efficient route to the target molecule by minimizing the number of synthetic steps. These approaches often rely on the catalytic activation of C-H bonds or the direct addition of vinyl synthons to aldehyde precursors.

Palladium-Catalyzed Allylic C-H Oxidation Protocols

Palladium-catalyzed allylic C-H oxidation represents a powerful strategy for the direct conversion of olefins to allylic alcohols. This transformation, when applied to 1-allylnaphthalene (B1330406), could theoretically yield this compound. The general mechanism involves the coordination of the alkene to a Pd(II) catalyst, followed by an allylic C-H bond cleavage to form a π-allylpalladium intermediate. mdpi.com Subsequent reaction with an oxygen-containing nucleophile and eventual displacement furnishes the allylic alcohol.

The choice of ligands and oxidants is crucial for the success and selectivity of this reaction. Bissulfoxide ligands, in conjunction with a suitable oxidant like benzoquinone (BQ), have been shown to be effective in promoting the formation of (σ-allyl)–palladium complexes from terminal olefins. scribd.com The regioselectivity of the oxidation, leading to either the linear (E) or branched product, can often be controlled by the specific ligand and reaction conditions employed. mdpi.com While this method is a staple in modern organic synthesis for C-H functionalization, caltech.eduresearchgate.net specific documented examples for the direct oxidation of 1-allylnaphthalene to this compound require further investigation in the literature.

Table 1: Key Components in a Hypothetical Palladium-Catalyzed Allylic C-H Oxidation of 1-Allylnaphthalene

| Component | Function | Example |

| Catalyst | Activates the allylic C-H bond | Pd(OAc)₂ |

| Ligand | Modulates reactivity and selectivity | Bissulfoxide Ligand |

| Oxidant | Regenerates the active Pd(II) catalyst | Benzoquinone (BQ) |

| Solvent | Provides the reaction medium | DMSO, Acetic Acid |

Vinyl Grignard Addition to Naphthaldehydes and Subsequent Transformations

A classic and reliable method for the construction of allylic alcohols is the addition of a vinyl Grignard reagent to an aldehyde. In this approach, vinylmagnesium bromide would be reacted with 1-naphthaldehyde (B104281). The nucleophilic vinyl group attacks the electrophilic carbonyl carbon of the aldehyde, and a subsequent aqueous workup protonates the resulting alkoxide to yield 1-(naphthalen-1-yl)prop-2-en-1-ol.

The preparation of the requisite 1-naphthaldehyde precursor is well-documented and can be achieved through various methods, including the Sommelet reaction from 1-chloromethylnaphthalene and hexamethylenetetramine in aqueous acetic acid. orgsyn.org The Grignard reaction itself is typically performed in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent quenching of the highly reactive organometallic reagent. This method is advantageous due to the commercial availability of both vinylmagnesium bromide and precursors to 1-naphthaldehyde.

Precursor Synthesis and Transformations

Multi-step syntheses involving the transformation of carefully chosen precursors provide alternative and often more controlled routes to the target allylic alcohol.

Approaches Involving Naphthalene-Substituted Prop-2-en-1-ones (Chalcone Derivatives) as Synthetic Intermediates

An indirect yet highly effective route to this compound involves the selective reduction of the corresponding α,β-unsaturated ketone, (E)-3-(naphthalen-1-yl)prop-2-en-1-one, a chalcone (B49325) derivative. These chalcones can be synthesized through a Claisen-Schmidt condensation between 1-naphthaldehyde and acetone, followed by dehydration.

Once the naphthalene-substituted chalcone is obtained, the key step is the chemoselective reduction of the carbonyl group to a hydroxyl group, without affecting the carbon-carbon double bond. This can be achieved using various reducing agents. For instance, certain strains of cyanobacteria have demonstrated the ability to selectively reduce the aldehyde group of cinnamaldehyde (B126680) to cinnamyl alcohol, leaving the double bond intact. researchgate.net In a laboratory setting, reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) are commonly employed for the 1,2-reduction of enones to allylic alcohols.

Derivatization from Naphthalene-Substituted Propargylic Alcohols

The stereoselective reduction of a propargylic alcohol precursor offers a robust method for synthesizing the target (E)-allylic alcohol. The required precursor, 3-(naphthalen-1-yl)prop-2-yn-1-ol, is a known compound. nih.gov The synthesis of this propargylic alcohol can be accomplished by the reaction of the lithium salt of propargyl alcohol with 1-bromonaphthalene (B1665260) in the presence of a suitable palladium catalyst, or by the addition of the Grignard reagent of propargyl alcohol to 1-naphthaldehyde.

With the propargylic alcohol in hand, the triple bond can be selectively reduced to a trans (E)-double bond. A common and effective method for this transformation is the dissolving metal reduction, which typically employs sodium metal in liquid ammonia (B1221849) at low temperatures. masterorganicchemistry.com This reaction proceeds via a radical anion intermediate, where the steric repulsion between the substituents favors the formation of the more stable trans-alkene. youtube.com

Table 2: Comparison of Precursor-Based Synthetic Routes

| Precursor Type | Key Transformation | Common Reagents | Stereochemical Control |

| Chalcone Derivative | 1,2-Reduction of Ketone | NaBH₄/CeCl₃ | Not inherently stereoselective for the double bond (pre-existing E-geometry) |

| Propargylic Alcohol | Stereoselective Alkyne Reduction | Na/NH₃(l), LiAlH₄ | High stereoselectivity for the (E)-isomer |

Stereoselective Synthesis Strategies for (E)-Isomer Control

The synthesis of the (E)-isomer of 3-(naphthalen-1-yl)prop-2-en-1-ol with high stereoselectivity is a critical consideration. The most direct and reliable methods for achieving this control are rooted in the stereoselective reduction of the corresponding propargylic alcohol, 3-(naphthalen-1-yl)prop-2-yn-1-ol.

The dissolving metal reduction using sodium in liquid ammonia is a classic example that provides excellent stereoselectivity for the trans-alkene. masterorganicchemistry.com The mechanism involves the single-electron transfer from the sodium atom to the alkyne, generating a radical anion. This intermediate is then protonated by ammonia to give a vinylic radical. A second electron transfer results in a vinylic anion, which is again protonated. The stereochemistry is determined in the vinylic radical intermediate, where the bulky naphthalene (B1677914) and hydroxymethyl groups adopt a trans configuration to minimize steric hindrance. youtube.com

Alternatively, modern catalytic methods can also afford high (E)-selectivity. For example, palladium-catalyzed hydrosilylation of alkynes followed by protodesilylation can be tuned to produce either cis or trans alkenes by careful selection of the catalyst, ligands, and reaction conditions. thieme-connect.comresearchgate.net Similarly, reduction of the propargylic alcohol with lithium aluminum hydride (LiAlH₄) is also known to produce the (E)-allylic alcohol. These methods provide a powerful toolkit for chemists to ensure the desired stereochemical outcome in the synthesis of this compound. rsc.org

Green Chemistry and Sustainable Synthesis Considerations

In recent years, the principles of green chemistry have guided the development of new synthetic routes that are more efficient, less hazardous, and environmentally benign. For the synthesis of allylic alcohols like this compound, biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical methods.

Biocatalytic Reduction:

The use of enzymes, particularly alcohol dehydrogenases (ADHs), offers a highly selective and efficient method for the reduction of α,β-unsaturated aldehydes. mdpi.com These biocatalytic reactions are typically performed under mild conditions, such as ambient temperature and pressure, often in aqueous media, which significantly reduces the environmental impact. tudelft.nl

The general scheme for the biocatalytic reduction involves the enzyme-mediated transfer of a hydride from a cofactor, such as Nicotinamide adenine (B156593) dinucleotide (NADH) or Nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), to the aldehyde. researchgate.net The high chemoselectivity of ADHs ensures that only the carbonyl group is reduced, leaving the C=C double bond intact. mdpi.com

Enzyme and Whole-Cell Systems:

Cofactor Regeneration:

A key aspect of sustainable biocatalysis is the efficient regeneration of the expensive NAD(P)H cofactors. In whole-cell systems, the cell's own metabolism handles this regeneration. For reactions using isolated enzymes, a secondary enzyme system, such as glucose dehydrogenase (GDH), can be coupled with the primary reaction to continuously regenerate the NADPH cofactor, making the process more economically viable and atom-efficient. rsc.orgrsc.org

The table below summarizes key aspects of green synthetic approaches applicable to the synthesis of this compound, based on established methods for similar allylic alcohols.

| Parameter | Green Chemistry Approach | Advantages |

| Catalyst | Alcohol Dehydrogenase (ADH) / Whole Cells (E. coli) | High chemoselectivity, mild reaction conditions, biodegradable. |

| Solvent | Water | Environmentally benign, safe, and readily available. rsc.org |

| Reducing Agent | NAD(P)H with in situ regeneration | Catalytic use of cofactor, high atom economy, avoids stoichiometric metal hydrides. |

| Energy Source | Ambient Temperature / Low Energy Input | Reduced energy consumption compared to traditional heating methods. |

| Byproducts | Minimal and non-toxic (e.g., water, oxidized cofactor substrate) | Reduces waste generation and simplifies purification. |

Future Outlook:

Further research into novel biocatalysts and the optimization of reaction conditions continues to expand the toolkit for the sustainable synthesis of valuable chemicals. The application of these green methodologies to the production of this compound holds the promise of developing manufacturing processes that are not only efficient but also environmentally responsible.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.com The IR spectrum of (E)-3-(naphthalen-1-yl)prop-2-en-1-ol is expected to show several characteristic absorption bands that confirm its structure. rsc.orgnist.gov

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. The broadening is a result of intermolecular hydrogen bonding. A sharp, medium-intensity peak around 1650-1680 cm⁻¹ would be attributed to the C=C stretching of the alkene. The C-O stretching vibration of the primary alcohol is expected to appear as a strong band in the 1000-1050 cm⁻¹ region.

The naphthalene (B1677914) ring will give rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3010-3070 cm⁻¹). Aromatic C=C ring stretching vibrations produce a series of medium to sharp bands in the 1450-1600 cm⁻¹ region. Finally, strong C-H out-of-plane bending vibrations appear in the 700-900 cm⁻¹ range, and the specific pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | Naphthalene | 3010 - 3070 | Medium |

| C=C Stretch | Alkene | 1650 - 1680 | Medium, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium, Sharp |

| C-O Stretch | Primary Alcohol | 1000 - 1050 | Strong |

| C-H Out-of-Plane Bend | Naphthalene | 700 - 900 | Strong |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₃H₁₂O), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺). The calculated exact mass is 184.08882 Da.

Under electron ionization (EI), the molecule would first form the molecular ion ([M]⁺) at m/z 184. A prominent fragmentation pathway would be the loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a significant peak at m/z 166, corresponding to the [M-H₂O]⁺ ion. Another common fragmentation is the loss of the hydroxymethyl radical (•CH₂OH, 31 Da), resulting in an ion at m/z 153. Cleavage of the C-C bond between the propenyl chain and the naphthalene ring can lead to the formation of a very stable naphthylmethyl-type cation or related resonance-stabilized structures, giving rise to fragments in the m/z 141 region. researchgate.netnist.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 184 | [M]⁺ | [C₁₃H₁₂O]⁺ | Molecular Ion |

| 166 | [M - H₂O]⁺ | [C₁₃H₁₀]⁺ | Loss of water |

| 153 | [M - •CH₂OH]⁺ | [C₁₂H₉]⁺ | Loss of hydroxymethyl radical |

| 141 | [C₁₁H₉]⁺ | [C₁₁H₉]⁺ | Naphthylmethyl-type cation |

| 128 | [C₁₀H₈]⁺ | [C₁₀H₈]⁺ | Naphthalene cation |

X-ray Crystallography for Solid-State Structural Determination of Related Analogs

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can generate a detailed electron density map and build an atomic model of the molecule. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry in the solid state.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They begin by finding the most stable three-dimensional arrangement of atoms (geometry optimization) and then use this structure to calculate various electronic properties.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the structure and energy of molecules. For a flexible molecule like (E)-3-(naphthalen-1-yl)prop-2-en-1-ol, which has several rotatable bonds, DFT can be used to explore its conformational preferences. By systematically rotating the bonds—such as the C-C single bond of the propenol chain and the bond connecting it to the naphthalene (B1677914) ring—researchers can identify different stable conformers. Energy calculations for each conformer would reveal the global minimum energy structure, which is the most stable arrangement of the molecule, as well as the relative energies of other, less stable conformers. Such studies are crucial for understanding how the molecule's shape influences its properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A small HOMO-LUMO gap generally indicates a molecule that is more reactive and can be more easily excited electronically. DFT calculations are commonly employed to determine the energies of the HOMO and LUMO and to visualize their spatial distribution across the molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and verify experimental results.

Time-Dependent DFT (TD-DFT) for UV-Visible Absorption and Emission Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the ultraviolet-visible (UV-Vis) absorption and emission spectra of molecules. This technique calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the maximum absorption wavelengths (λmax) and the intensity of these absorptions (oscillator strength). For this compound, TD-DFT would help identify the specific electronic transitions, likely π→π* transitions within the conjugated naphthalene and propenol system, that are responsible for its UV-Vis absorption.

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Computational vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. After optimizing the molecular geometry using a method like DFT, a frequency calculation is performed. This calculation provides the frequencies of all the fundamental vibrational modes of the molecule, such as the stretching and bending of bonds. These predicted frequencies and their corresponding intensities can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of spectral peaks to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. This computational technique can predict the ¹H and ¹³C NMR spectra based on the molecule's optimized electronic structure. The predicted chemical shifts provide valuable information for confirming the molecular structure by correlating theoretical values with those obtained from experimental NMR spectroscopy.

Investigation of Electron Transfer and Delocalization Phenomena

Computational chemistry provides powerful tools to investigate the intricate electronic landscape of molecules like this compound. Techniques such as Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Non-Covalent Interaction (NCI) analysis are instrumental in understanding electron delocalization, reactivity, and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.netbibliotekanauki.pl This analysis transforms the complex, delocalized molecular orbitals into localized bonding, lone pair, and anti-bonding orbitals, which align with intuitive Lewis structures.

For this compound, an NBO analysis would quantify the electronic interactions between the naphthalene ring, the prop-2-en-1-ol side chain, and the hydroxyl group. The key insights would be derived from the second-order perturbation theory analysis of the Fock matrix, which estimates the stabilization energy E(2) associated with electron delocalization from a filled donor NBO to an empty acceptor NBO.

Expected NBO Findings:

Intramolecular Hyperconjugation: Significant stabilization energies would be expected from the interaction between the π orbitals of the naphthalene ring and the π orbitals of the adjacent C=C double bond in the propene chain. This π → π* interaction signifies a high degree of electron delocalization across the conjugated system, which is characteristic of such aromatic alkenols.

Hydroxyl Group Interactions: The analysis would reveal interactions involving the oxygen atom's lone pairs (LP). Delocalization from an oxygen lone pair to the antibonding σ* orbitals of adjacent C-C and C-H bonds (LP(O) → σ*(C-C/C-H)) would indicate hyperconjugative effects that influence the molecule's conformation and reactivity.

Charge Distribution: NBO analysis provides a detailed picture of the natural atomic charges on each atom. It is expected that the oxygen atom of the hydroxyl group would possess the most significant negative charge, while the hydrogen of the hydroxyl group and certain carbons within the aromatic system would be electropositive.

A representative data table from an NBO analysis would typically appear as follows, illustrating the key donor-acceptor interactions and their corresponding stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C1-C2) | π(C3-C4) | Data not available | π-conjugation in naphthalene ring |

| π(C9-C10) | π(C11=C12) | Data not available | Conjugation between ring and chain |

| π(C11=C12) | π(C9-C10) | Data not available | Conjugation between chain and ring |

| LP(O) | σ(C13-H) | Data not available | Hyperconjugation |

| Note: Specific E(2) values for this compound are not available in the cited literature and are represented as "Data not available." |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. rsc.org It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate or near-zero potential.

For this compound, the MEP map would highlight distinct regions of reactivity:

Negative Potential Region: The most electron-rich area, colored red, would be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs. This site is the primary center for electrophilic attack and hydrogen bonding interactions.

Positive Potential Region: A region of high positive potential, colored blue, would be located on the hydrogen atom of the hydroxyl group, making it the most likely site for nucleophilic attack.

Aromatic System: The π-system of the naphthalene ring would typically show a region of moderate negative potential (yellow to orange) above and below the plane of the ring, which is characteristic of aromatic systems and their ability to interact with electrophiles.

The MEP analysis provides a clear, qualitative picture of the charge distribution and is invaluable for understanding how the molecule interacts with other reagents and biological targets.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, non-covalent interactions within a single molecule (intramolecular) or between molecules (intermolecular). mdpi.com The method is based on the electron density (ρ) and its reduced density gradient (s). Isosurfaces are generated in regions of low density and low gradient, which correspond to non-covalent interactions.

The isosurfaces are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes the type of interaction:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes.

In an NCI analysis of this compound, one would expect to observe:

A green, disk-like surface encompassing the broad face of the naphthalene ring, indicating π-π stacking interactions if the molecule were to form dimers or aggregates.

Weak intramolecular van der Waals interactions (green surfaces) between different parts of the molecule that influence its preferred conformation.

If a hydrogen bond were to form (e.g., with a solvent molecule or another molecule of the same compound), a distinct blue surface would appear between the hydroxyl hydrogen and the acceptor atom.

Excited State Dynamics and Proton Transfer Mechanisms

The photophysical properties of a molecule are governed by its behavior upon absorption of light, leading to an electronically excited state. For certain molecules, this can trigger reactions such as Excited State Intramolecular Proton Transfer (ESIPT).

ESIPT is a photochemical process where a proton is transferred from a donor group to an acceptor group within the same molecule in the excited state. This process is often ultrafast and leads to the formation of a transient tautomer species that may exhibit unique fluorescence properties, typically with a large Stokes shift. The fundamental requirement for ESIPT is the presence of a proton donor (e.g., -OH, -NH₂) and a proton acceptor (e.g., a nitrogen atom in a ring, a carbonyl oxygen) in close spatial proximity, usually connected by a pre-existing intramolecular hydrogen bond.

In the case of this compound, the structure consists of a proton-donating hydroxyl group attached to a propyl chain. However, the molecule lacks a suitable intramolecular proton acceptor atom positioned to form a hydrogen bond with the hydroxyl proton. The naphthalene ring itself does not act as a proton acceptor in this context. Therefore, a classic ESIPT mechanism is highly unlikely for this molecule in its isolated form.

While intramolecular proton transfer is not anticipated, the excited-state dynamics would be influenced by the naphthalene chromophore. rsc.orgrsc.org Upon photoexcitation, the molecule would transition to an excited state (likely a π→π* state localized on the naphthalene and conjugated system). De-excitation could occur through fluorescence, non-radiative decay, or intersystem crossing to a triplet state. Any proton transfer involving the hydroxyl group would most likely be an intermolecular process, occurring in protic solvents or in concentrated solutions where the hydroxyl group of one molecule can interact with another.

Exploration of Advanced Applications in Chemical Science

Catalysis and Catalytic System Development

The structural features of (e)-3-(naphthalen-1-yl)prop-2-en-1-ol, namely the naphthalene (B1677914) ring and the allylic alcohol group, suggest its potential utility in the development of novel catalytic systems and as a substrate in important organic transformations.

Role in Transition Metal-Catalyzed Organic Transformations

The naphthalene moiety is a versatile platform in transition metal catalysis, capable of undergoing various functionalization reactions. Research has shown that transition metals like gold and copper can catalyze the transfer of carbene groups to naphthalene, resulting in either C-H bond insertion or addition to a double bond. beilstein-journals.orgresearchgate.net For instance, gold-based catalysts can facilitate the formal insertion of a carbene into the C-H bonds of naphthalene, producing functionalized derivatives. beilstein-journals.orgresearchgate.net

While specific studies on this compound in this context are not prevalent, its naphthalene ring presents a viable site for such C-H functionalization. Furthermore, the allylic alcohol group can act as a coordinating ligand for a transition metal center. This dual functionality suggests that the compound could serve as a sophisticated ligand in catalyst design or as a substrate in reactions that target either the aromatic ring or the alkene/alcohol portion of the molecule. Late transition metal catalysts, often derived from ligands containing bulky aryl-naphthalene structures, have shown significant promise in polymerization, highlighting the utility of the naphthalene scaffold in catalyst development. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Naphthalene Functionalization This table is generated based on data from related studies and illustrates potential reaction pathways.

| Catalyst System | Reagent | Reaction Type | Potential Product from Naphthalene | Reference |

|---|---|---|---|---|

| IPrAuCl / NaBAr'₄ | Ethyl diazoacetate | C-H Insertion | Ethyl 2-(naphthalen-1-yl)acetate | beilstein-journals.org |

| IPrCuCl / NaBAr'₄ | Ethyl diazoacetate | Buchner Reaction | Cycloheptatriene derivative | beilstein-journals.org |

| Pd(OAc)₂ / AgOAc | Aryl Halide | C-H Functionalization | N-(8-arylnaphthalen-1-yl)picolinamide | mdpi.com |

Application as a Substrate in Deoxytrifluoromethylation Reactions

The trifluoromethyl (CF₃) group is of paramount importance in medicinal chemistry, as its incorporation into organic molecules can significantly enhance properties such as metabolic stability and bioavailability. nih.gov A key challenge in synthetic chemistry is the development of methods for the direct conversion of alcohols to trifluoromethylated analogues.

Recent advancements have led to the development of copper metallaphotoredox-mediated protocols for the direct deoxytrifluoromethylation of alcohols. nih.gov This method activates the alcohol in situ, enabling the formation of a C(sp³)–CF₃ bond. nih.gov Alcohols are considered ideal precursors for this transformation due to their widespread availability. nih.gov Although this compound has not been explicitly reported as a substrate in these reactions, its primary allylic alcohol functionality makes it a prime candidate for such a transformation. This reaction would provide a direct route to novel naphthalene derivatives containing a trifluoromethylated propyl side chain, a structure that could be of interest for pharmaceutical and agrochemical research.

Advanced Materials Research and Photonic Applications

The extended π-conjugated system of the naphthalene ring is a fundamental feature that suggests significant potential in materials science, particularly in optics and photonics.

Non-Linear Optical (NLO) Properties of Naphthalene-Substituted Compounds

Non-linear optical (NLO) materials are capable of altering the properties of light and are crucial for applications in telecommunications, optical computing, and signal processing. The NLO response of organic molecules is often associated with extended π-conjugation and the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer.

The structure of this compound features a π-conjugated system extending from the naphthalene core through the propene double bond. The hydroxyl group acts as a weak electron donor. Studies on analogous systems, such as ethenyl indoles with various substituents, have demonstrated that the NLO properties are highly dependent on the nature of the substituent. rsc.org For instance, a strong electron-attracting substituent can lead to a significantly larger NLO response compared to a weak donor. rsc.org This suggests that the NLO properties of this compound could be systematically tuned by chemical modification, such as by introducing electron-withdrawing groups onto the naphthalene ring or by esterifying the alcohol to introduce an acceptor group, thereby enhancing its potential for photonic applications.

Potential in Development of Emissive Materials

Naphthalene and its derivatives are well-known for their fluorescent properties, which stem from the rigid and planar π-electron system that often leads to high quantum yields and excellent photostability. These characteristics make naphthalene-based compounds attractive candidates for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other emissive materials.

The molecular structure of this compound contains the essential naphthalene chromophore coupled with a conjugated side chain, a common design feature in organic fluorophores. The presence of this extended conjugation is expected to influence the absorption and emission wavelengths. While specific photophysical data for this compound is not widely available, its structural similarity to other emissive naphthalene derivatives suggests it likely possesses fluorescent properties. These emissive characteristics could be harnessed in the creation of novel sensors or as components in organic electronic devices.

Supramolecular Assembly and Host-Guest Chemistry Potential (based on related scaffolds)

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered assemblies from smaller molecular building blocks. The structure of this compound contains key functional groups that can participate in such interactions.

Based on related molecular scaffolds, the compound has the potential to engage in two primary types of non-covalent interactions: hydrogen bonding and π-π stacking.

Hydrogen Bonding: The terminal hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor. Studies on propanol (B110389) and its derivatives have shown that these molecules tend to form supramolecular clusters and chain-like architectures through networks of hydrogen bonds. nih.gov It is therefore highly probable that this compound can self-assemble into similar ordered structures in the solid state or in non-polar solvents.

π-π Stacking: The large, electron-rich surface of the naphthalene ring is ideal for engaging in π-π stacking interactions. This type of interaction is a dominant force in the assembly of many aromatic molecules, including naphthalene derivatives used in host-guest systems and materials science.

The combination of these two interaction modes—hydrogen bonding from the propenol tail and π-π stacking from the naphthalene head—could lead to the formation of complex and robust supramolecular architectures, such as one-dimensional ribbons or two-dimensional sheets. Furthermore, the naphthalene moiety could act as a guest that binds within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a synthetic macrocycle, driven by hydrophobic and π-stacking interactions. This potential makes the compound and its derivatives interesting building blocks for the rational design of new supramolecular materials.

Chemo-sensing and Detection Platform Integration

The integration of specific chemical compounds into detection platforms is a cornerstone of modern analytical science. The unique photophysical properties of conjugated aromatic systems, such as those found in this compound, make them prime candidates for the development of fluorescent chemosensors. The naphthalene moiety serves as an excellent fluorophore, a molecular component that can emit light after absorbing it. mdpi.comnih.gov The design of a chemosensor involves chemically linking this signaling unit to a receptor—a part of the molecule designed to selectively bind with a specific target analyte. The interaction between the analyte and the receptor triggers a change in the fluorescence properties of the fluorophore, allowing for detection. almacgroup.com The structural backbone of compounds like (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one and 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, which are structurally related to this compound, has been established in synthetic and structural studies, confirming the viability of this chemical framework for developing photoactive agents. nih.govnih.gov

Design Considerations for Fluorescent Chemosensors

The rational design of fluorescent chemosensors is a molecular engineering challenge that relies on modulating the emission of a fluorophore upon analyte binding. almacgroup.com For a scaffold such as this compound, where the naphthalene group acts as the fluorescent core, several established photophysical mechanisms can be harnessed to achieve sensitive and selective detection. The primary design strategies include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and other associated mechanisms like Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.govrsc.org

Photoinduced Electron Transfer (PET)

One of the most prevalent strategies in chemosensor design is Photoinduced Electron Transfer (PET). mdpi.com This approach is typically based on a modular "fluorophore-spacer-receptor" architecture. almacgroup.com In this system, the fluorophore (e.g., the naphthalene group) is connected to a receptor (an analyte-binding site) through a short spacer. The receptor is chosen to have a lone pair of electrons, such as a tertiary amine. mdpi.com

In the absence of a target analyte, excitation of the fluorophore is followed by the transfer of an electron from the receptor to the excited fluorophore. This process, PET, provides a non-radiative pathway for the fluorophore to return to its ground state, effectively quenching the fluorescence (the 'OFF' state). almacgroup.comnih.gov When the target analyte binds to the receptor, the energy level of the receptor's frontier orbitals is lowered. This change increases the energy required for electron transfer, thereby inhibiting the PET process. As a result, the fluorophore de-excites through its normal radiative pathway, and fluorescence is restored (the 'ON' state). almacgroup.comrsc.org Naphthalimide derivatives are frequently used as fluorophores in PET sensors designed for detecting various ions. mdpi.comrsc.orgresearchgate.net

Intramolecular Charge Transfer (ICT)

The Intramolecular Charge Transfer (ICT) mechanism is fundamental to donor-acceptor type fluorophores. nih.gov This design involves creating a molecule with distinct electron-donating (D) and electron-accepting (A) regions connected by a π-conjugated system (D-π-A). researchgate.net The naphthalene core of this compound can serve as the π-system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. researchgate.net

The fluorescence emission from an ICT state is highly sensitive to the molecule's electronic environment. nih.gov A chemosensor can be designed so that the analyte interacts with either the donor or acceptor moiety. This interaction alters the efficiency of the charge transfer process, leading to a detectable change in the fluorescence signal, which can manifest as an enhancement, quenching, or a shift in the emission wavelength (ratiometric sensing). nih.govnih.gov Naphthalene-based molecules exhibiting twisted intramolecular charge transfer (TICT) have been developed for the sensitive detection of protein aggregates. figshare.com Similarly, ICT-based naphthalene derivatives have been engineered as probes for formaldehyde. rsc.org

Other Key Mechanisms

While PET and ICT are dominant strategies, other mechanisms are often employed, sometimes in conjunction with the primary ones.

Chelation-Enhanced Fluorescence (CHEF): This effect is particularly relevant for the detection of metal ions. In many unbound chemosensors, fluorescence is quenched due to intramolecular rotations or vibrations that provide non-radiative decay pathways. Upon chelation with a metal ion, the molecule's structure becomes more rigid, which blocks these non-radiative pathways and leads to a significant enhancement in fluorescence intensity. nih.govresearchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT): This process involves the transfer of a proton between a donor and an acceptor group within the same molecule in its excited state. rsc.org This creates a transient tautomer that fluoresces at a different, significantly longer wavelength (a large Stokes shift) than the original molecule. The design of an ESIPT-based sensor involves modulating this proton transfer process through analyte binding, which can either enable or inhibit the formation of the emissive tautomer. rsc.org

The selection of a specific design strategy depends on the target analyte and the desired sensing outcome, such as a "turn-on," "turn-off," or ratiometric response. The versatile and well-understood photophysical properties of the naphthalene core make it an ideal platform for implementing any of these advanced chemosensor designs. mdpi.com

Interactive Data Tables

Table 1: Comparison of Principal Design Mechanisms for Fluorescent Chemosensors. This table outlines the fundamental principles and outcomes of the major design strategies discussed.

| Mechanism | Principle | Typical Structure | Sensing Outcome |

| PET | Analyte binding inhibits electron transfer from receptor to fluorophore. almacgroup.com | Fluorophore-Spacer-Receptor | Fluorescence "Turn-On" or "Turn-Off" mdpi.com |

| ICT | Analyte interaction modifies the electron density of a donor-acceptor system. nih.govresearchgate.net | Donor-π-Acceptor | Intensity change or wavelength shift. nih.gov |

| CHEF | Metal ion binding increases molecular rigidity, blocking non-radiative decay. researchgate.net | Flexible ligand with a fluorophore | Fluorescence "Turn-On" nih.gov |

| ESIPT | Analyte binding modulates an excited-state proton transfer, altering emission. rsc.org | Molecule with H-bond donor/acceptor | Appearance of new, Stokes-shifted band. rsc.org |

Table 2: Selected Research Findings on Naphthalene-Based Fluorescent Chemosensors. This table presents specific examples from research literature, demonstrating the application of these design principles.

| Sensor Type/Base | Analyte(s) | Mechanism(s) | Observed Fluorescence Change | Reference(s) |

| Naphthalimide Derivative | Zn(II) | PET | Fluorescence switched on. | rsc.org |

| Naphthalene Derivative | Al³⁺ | CHEF | Strong fluorescence enhancement. | nih.gov |

| Naphthalene-Hydrazone | Formaldehyde | ICT / ESIPT | Fluorescence turned on. | rsc.org |

| Naphthalene-TICT Molecule | Protein Aggregates | ICT | 8.5-fold fluorescence intensity increase. | figshare.com |

| Naphthalimide Derivative | Acid/Base Vapors | PET / AIE | Bright fluorescence appears after protonation. | mdpi.com |

| Naphthalene Schiff Base | Al³⁺ | CHEF / ICT | Colorimetric and fluorometric dual response. | researchgate.net |

Interactions with Biological Macromolecules and Biomimetic Systems

Enzyme Inhibition Studies (e.g., Cytochrome P450 14α-sterol demethylase (CYP51), Urease, Methylene Tetrahydrofolate Reductase)

No specific studies on the inhibitory effects of (e)-3-(Naphthalen-1-yl)prop-2-en-1-ol against Cytochrome P450 14α-sterol demethylase (CYP51), Urease, or Methylene Tetrahydrofolate Reductase have been identified in the public domain. While research exists on the enzyme inhibition of various naphthalene (B1677914) derivatives and cinnamyl alcohol analogues, this specific compound has not been the subject of such investigations. nih.govresearchgate.net

DNA Binding Mechanisms and Intercalation Research

There is no available research detailing the DNA binding mechanisms or intercalation properties of this compound. Studies have been conducted on other classes of naphthalene derivatives, such as naphthalimides, which are known to interact with DNA, but these findings cannot be extrapolated to the subject compound. sciforum.netnih.govfrontiersin.orgnih.govmdpi.com

Antimitotic Activity and Tubulin Interaction Mechanisms

An extensive search did not yield any studies concerning the antimitotic activity or the tubulin interaction mechanisms of this compound. While related structures like chalcones have been investigated as tubulin inhibitors, no such data exists for this specific naphthalenyl propenol compound. semanticscholar.org

Antiviral Research Modalities (e.g., Inhibition of PRRSV Replication)

No published research was found that investigates the antiviral properties of this compound, including its potential to inhibit the replication of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). The antiviral activities reported for other cinnamic acid and naphthalene derivatives have not been extended to this specific molecule. nih.govresearchgate.net

Antifungal Activity Investigations

Specific investigations into the antifungal activity of this compound are not present in the available scientific literature. Although various naphthalene-containing compounds have been evaluated for their antifungal effects, data for this particular chemical is absent. nih.govnih.govijpsjournal.comresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No molecular docking or dynamics simulation studies for this compound to elucidate its ligand-target interactions have been published. While computational studies are common for various bioactive naphthalene derivatives, they have not been applied to this compound according to available records. bohrium.comresearchgate.netresearchgate.net

Computational Prediction of Pharmacologically Relevant Parameters (e.g., ADMET Studies in a Theoretical Context)

There are no specific theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies for this compound in the reviewed literature. While general platforms for ADMET prediction exist and have been applied to other naphthalene-based compounds, a focused computational analysis on the pharmacokinetic parameters of this compound has not been reported. ijpsjournal.comjmchemsci.comresearchgate.netnih.govd-nb.info

Future Research Directions and Translational Potential

Expanding Synthetic Diversity and Stereocontrol of (E)-3-(Naphthalen-1-yl)prop-2-en-1-ol Derivatives

A primary avenue for future research lies in the diversification of the this compound scaffold. The development of robust synthetic methodologies to introduce a wide range of functional groups onto the naphthalene (B1677914) ring system is crucial. This would allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic characteristics. Furthermore, derivatization of the primary alcohol could yield esters, ethers, and other functional groups, creating a library of compounds for comprehensive screening.

A significant challenge and opportunity in this area is stereocontrol. While the parent compound specifies the (E)-isomer of the double bond, future synthetic efforts should also target the (Z)-isomer to allow for a comparative analysis of their biological activities. Moreover, if chiral centers are introduced into the molecule, developing asymmetric syntheses to access enantiomerically pure derivatives will be paramount for elucidating specific interactions with chiral biological targets like enzymes and receptors.

Table 1: Proposed Synthetic Modifications for Derivative Library Generation

| Modification Site | Proposed Functional Groups | Potential Impact on Properties |

| Naphthalene Ring | -OCH₃, -Cl, -F, -NO₂, -NH₂ | Modulate electronic properties, lipophilicity, and hydrogen bonding capacity. |

| C1-Alcohol | -OAc (ester), -OBn (ether), -OPO₃H₂ (phosphate) | Enhance pro-drug potential, alter solubility, and introduce new interaction sites. |

| Propene Backbone | Alkyl or aryl substitutions | Introduce steric bulk, modify conformation, and influence binding affinity. |

Advanced Computational Modeling for Structure-Activity Relationship (SAR) Prediction

To guide synthetic efforts and accelerate the discovery process, advanced computational modeling will be indispensable. Techniques such as Density Functional Theory (DFT) can be employed to investigate the structural and electronic properties of this compound and its analogs. nih.govresearchgate.net These calculations provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO-LUMO), which are critical for understanding reactivity and intermolecular interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies will be essential for building predictive models. By correlating the structural features of a library of derivatives with their experimentally determined biological activities, QSAR models can identify key molecular descriptors that govern efficacy. This allows for the in-silico screening of virtual compounds, prioritizing the synthesis of candidates with the highest predicted activity. Molecular docking simulations can further elucidate potential binding modes with specific biological targets, providing a structural basis for observed activities and guiding the design of more potent and selective analogs. nih.gov

Rational Design of this compound Analogs for Specific Applications

The rational design of analogs for targeted applications is a key translational goal. Drawing inspiration from related naphthalene-containing chalcones, which have shown promise as anticancer, anti-inflammatory, and anti-diabetic agents, analogs of this compound can be designed to interact with specific enzymes or signaling pathways. nih.govnih.govnih.gov

For instance, in cancer therapy, analogs could be designed to inhibit specific kinases or disrupt protein-protein interactions involved in cell proliferation. rsc.org This involves modifying the scaffold to optimize interactions with the active site of a target protein, potentially enhancing potency and selectivity over existing treatments. The design process would integrate computational predictions with synthetic feasibility to create novel compounds with improved therapeutic profiles.

Table 2: Strategies for Rational Analog Design

| Therapeutic Area | Potential Target | Design Strategy |

| Oncology | Kinases, Keap1 | Introduce hydrogen bond donors/acceptors to interact with active site residues. rsc.org |

| Anti-inflammatory | Cyclooxygenase (COX) | Mimic the binding of known non-steroidal anti-inflammatory drugs (NSAIDs). |

| Anti-diabetic | Glycogen Phosphorylase (GPb) | Optimize hydrophobic and electrostatic interactions within the enzyme's binding pocket. nih.gov |

Exploration of Novel Catalytic Pathways Utilizing or Deriving from the Compound

The unique structure of this compound, featuring an allylic alcohol and an extended π-system, suggests its potential use in catalysis. The hydroxyl group could be a handle for coordination to metal centers, making the compound a potential ligand for transition metal catalysts. Chiral versions of this ligand could be applied in asymmetric catalysis.

Furthermore, the compound itself could serve as a substrate in novel catalytic transformations. For example, its double bond and alcohol group could participate in tandem reactions to build molecular complexity rapidly. Research in this area would involve exploring its reactivity with various catalytic systems, potentially leading to the discovery of new synthetic methodologies for preparing complex organic molecules.

Integration into Multicomponent Systems and Advanced Materials

The rigid, planar structure of the naphthalene core makes this compound an attractive building block for advanced materials. beilstein-journals.org Its integration into polymers or supramolecular assemblies could lead to materials with interesting photophysical or electronic properties. For example, polymerization via the alcohol or vinyl group could yield polymers with high refractive indices or specific thermal properties.

In multicomponent systems, the compound could function as a dopant or a structural component in liquid crystals, organic light-emitting diodes (OLEDs), or organic field-effect transistors (OFETs). rsc.org Its ability to participate in π-π stacking interactions, a common feature of naphthalene-containing molecules, could be exploited to control the self-assembly and electronic properties of such materials. nih.gov

Mechanistic Elucidation of Biological Interactions

A fundamental aspect of future research will be to unravel the precise mechanisms by which this compound and its derivatives exert their biological effects. This requires a combination of biochemical and biophysical techniques. Identifying the direct molecular targets is a critical first step, which can be achieved through methods like affinity chromatography or chemoproteomics.

Once a target is identified, detailed mechanistic studies would follow. These include enzyme kinetics to determine the mode of inhibition, surface plasmon resonance (SPR) to quantify binding affinity and kinetics, and X-ray crystallography to obtain a high-resolution structure of the compound bound to its target. nih.gov Such studies are essential for understanding the molecular basis of activity and for the further rational design of improved compounds.

Development of Functionalized Materials and Probes

The inherent fluorescence of the naphthalene moiety provides a foundation for developing functionalized materials and molecular probes. By conjugating the this compound scaffold to recognition elements (e.g., biotin, specific peptides) or environmentally sensitive dyes, it is possible to create probes for bioimaging and sensing applications.

These probes could be designed to detect specific analytes, ions, or biological processes through changes in their fluorescence emission. Additionally, the compound could be incorporated into functional polymers or surfaces to create chemical sensors or materials for selective adsorption. The development of such tools would not only have research applications but could also lead to new diagnostic technologies.

Q & A

Q. What are the optimal synthetic routes for (E)-3-(Naphthalen-1-yl)prop-2-en-1-ol?

The compound is typically synthesized via a Claisen-Schmidt condensation between naphthalen-1-carbaldehyde and vinyl alcohol precursors under basic conditions. For example, KOH in ethanol facilitates aldol condensation, followed by acid-catalyzed dehydration to stabilize the (E)-isomer. Purification often involves recrystallization from ethanol or column chromatography to isolate the stereoisomer .

Q. How can the structure of this compound be confirmed experimentally?

- 1H NMR : Key signals include the trans-coupled olefinic protons (δ 6.3–7.2 ppm, J = 15–16 Hz) and the hydroxyl proton (δ 1.5–2.5 ppm, exchangeable with D2O).

- X-ray crystallography : Single-crystal analysis using SHELXL (e.g., SHELX-2018) refines bond lengths and angles, confirming stereochemistry and molecular packing .

- IR spectroscopy : Stretching vibrations for the hydroxyl group (~3200–3400 cm⁻¹) and conjugated C=C bonds (~1620 cm⁻¹) are critical .

Q. What methods are effective for separating (E) and (Z) isomers of this compound?

- Chromatography : Use silica gel column chromatography with a hexane/ethyl acetate gradient (e.g., 8:2 v/v) to resolve isomers based on polarity differences.

- Crystallization : Differential solubility in ethanol or methanol can exploit steric and dipole variations between isomers .

Advanced Questions

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during refinement?

- Validate datasets using tools like PLATON to check for twinning, absorption, or missed symmetry.

- Apply restraints in SHELXL to harmonize geometric parameters (e.g., C=C bond lengths constrained to 1.34 Å) while allowing thermal parameters to refine freely.

- Cross-validate with spectroscopic data to ensure consistency between experimental and crystallographic results .

Q. What computational approaches predict the bioactivity of this compound?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like acetylcholinesterase (AChE). Parameters include a grid box centered on the catalytic triad (e.g., Ser203, His447) and Lamarckian genetic algorithms for conformational sampling.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the naphthalene ring) with bioactivity data from analogues like 3,4-dimethoxycinnamyl alcohol .

Q. How can synthetic byproducts or degradation products be identified and quantified?

- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) coupled to high-resolution mass spectrometry (HRMS) to detect impurities (e.g., oxidation products at m/z 230.0943).

- TGA-DSC : Monitor thermal stability to identify decomposition pathways under inert atmospheres .

Q. What strategies address low solubility in aqueous buffers during biological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins.

- Prodrug design : Introduce phosphate or acetate groups at the hydroxyl position, cleaved enzymatically in vivo .

Methodological Challenges and Solutions

Q. How to resolve conflicting NOESY and X-ray data for stereochemical assignments?

- Dynamic NMR : Analyze temperature-dependent spectra to distinguish rigid (E)-configurations from flexible (Z)-isomers.

- Twin refinement in SHELXL : Apply twin laws (e.g., -h, -k, -l) to model pseudosymmetry in crystals, ensuring accurate occupancy and displacement parameters .

Q. What experimental designs validate the compound’s role in radical scavenging or antioxidant activity?

Q. How to optimize enantioselective synthesis for chiral derivatives?

- Organocatalysis : Use (S)-VAPOL hydrogen phosphate (5 mol%) in asymmetric aldol reactions to achieve >90% ee.

- Chiral HPLC : Employ a Chiralpak IA column with hexane/isopropanol (95:5) to resolve enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.